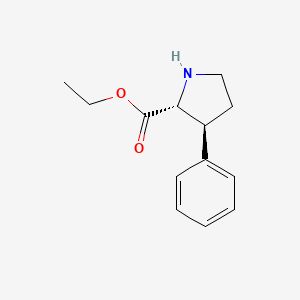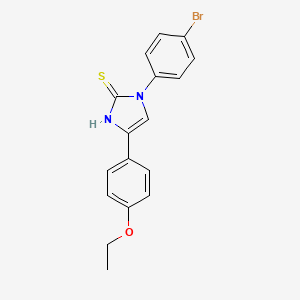
5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C6H9N5O2 . The structure of the compound was characterized by IR, 1H NMR, 13C NMR, and MS, and its structure was confirmed by X-ray diffraction .Chemical Reactions Analysis
Pyrrolidine derivatives have been the subject of extensive research due to their diverse and significant biological, agrochemical, and synthetic applications . For instance, Guazzelli et al. developed a series of polyhydroxylated pyrrolidines as dual-target inhibitors of the enzymes α-glucosidase (AG) and aldose reductase (ALR2) using the double reductive amination reaction .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 183.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound also has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine rings are widely utilized in medicinal chemistry to develop compounds for treating human diseases. The interest in this scaffold is due to its ability to explore pharmacophore space efficiently, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. Pyrrolidine derivatives, including prolinol and pyrrolizines, have shown selectivity towards biological targets, demonstrating the structural importance of pyrrolidine in drug design. The versatility of pyrrolidine rings, especially their stereochemistry, can lead to different biological profiles of drug candidates, underlining the potential of 5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid in drug discovery (Li Petri et al., 2021).
Tetrazole Energetic Metal Complexes
Tetrazole energetic metal complexes (TEMCs) have been studied for their excellent performance and distinctive structure characteristics. Research has focused on synthesis processes with advantages like high yield, easy operation, and less pollution. Altering central metal ions or modifying preparation methods could help in finding TEMCs that meet specific requirements, suggesting that this compound could have applications in developing new energetic materials (Yin-chuan, 2011).
Role in Plant Defense
Pyrroline-5-carboxylate, closely related to pyrrolidine chemistry, plays a role in plant defense against pathogens. The metabolism of this compound is tightly regulated in plants, especially during pathogen infection and abiotic stress. This indicates the potential role of pyrrolidine derivatives in enhancing plant resistance to pathogens and stress, pointing towards the agricultural and biotechnological applications of this compound (Qamar et al., 2015).
Wirkmechanismus
The mechanism of action of pyrrolidine derivatives can vary depending on the specific compound and its biological target. For instance, different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Zukünftige Richtungen
Pyrrolidine derivatives, including “5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid”, have significant potential in the field of drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The development of robust synthetic routes enabling the incorporation of various functional groups on the pyrrolidine scaffold is also a promising area of study .
Eigenschaften
IUPAC Name |
2-(5-pyrrolidin-1-yltetrazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2/c13-6(14)5-12-9-7(8-10-12)11-3-1-2-4-11/h1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZYOLTXQDCESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN(N=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-bromo-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2813068.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide](/img/structure/B2813069.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2813074.png)


![N-([2,4'-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2813081.png)
![ethyl 4-{4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B2813082.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2813083.png)
![4-Benzyl-1-[(4-chloronaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B2813084.png)
